molecular formula C10H8O3 B3381803 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one CAS No. 2732-17-4

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Cat. No. B3381803
Key on ui cas rn: 2732-17-4
M. Wt: 176.17 g/mol
InChI Key: GMEKXRVOQDAYAA-UHFFFAOYSA-N
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Patent
US05869701

Procedure details

2-methyl resorcinol (0.161 mmol, 20.024 g) and malic acid (0.165 mmol, 22.129 g) were dissolved in concentrated sulfuric acid. The reaction mixture was stirred at 80° C. for 24 h. The resulting solution was then poured over crushed ice, and the precipitate was collected by vacuum filtration. The precipitate was then washed with 5% NaHCO3 and again collected by vacuum filtration yielding an orange-yellow solid in a 20.64% yield.
Quantity
20.024 g
Type
reactant
Reaction Step One
Quantity
22.129 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4].C(O)(=O)[CH:11]([CH2:13][C:14](O)=O)[OH:12]>S(=O)(=O)(O)O>[OH:4][C:3]1[C:2]([CH3:1])=[C:8]2[C:7]([CH:14]=[CH:13][C:11](=[O:12])[O:9]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
20.024 g
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Name
Quantity
22.129 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solution was then poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
The precipitate was then washed with 5% NaHCO3
FILTRATION
Type
FILTRATION
Details
again collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
yielding an orange-yellow solid in a 20.64% yield

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC1=CC=C2C=CC(OC2=C1C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20.64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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